4,4'-Bis(dimethylethoxysilyl)biphenyl
Overview
Description
Scientific Research Applications
Crystal and Molecular Structures
The compound 4,4'-Bis(dimethylethoxysilyl)biphenyl has been studied for its crystal and molecular structures. Specifically, it has been reported that a combination of O-H...O hydrogen bonds and C-H...π interactions results in the formation of sheets of enantiomeric pairs of helices in these compounds, which are then linked into a continuous three-dimensional network. Such structural properties may be crucial for understanding the material's chemical behavior and potential applications in various fields, such as materials science or nanotechnology (Goodgame et al., 2000).
Corrosion Inhibitors for Carbon Steel
Benzidine derivatives, including Bis(4(dimethylamino)benzylidene)biphenyl-4,4′-diamine (DBB), have been evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds show good inhibition efficiency, and their adsorption on the steel surface follows the Langmuir adsorption model. Although not directly related to this compound, this study indicates the potential of biphenyl derivatives in corrosion protection, which might be an area of interest for further investigation with this compound (Bedair et al., 2020).
Synthesis and Characterization in Polymeric Materials
The synthesis and characterization of polymers derived from biphenyl compounds, including this compound, have been a subject of research. These studies focus on the creation of novel materials with potential applications in areas like optoelectronics. For instance, polyaspartimides derived from dimethyl biphenyl compounds have been synthesized and characterized, showing good solubility in various solvents and moderate thermal stability (Liaw et al., 1999).
Optoelectronic Applications
Novel triarylamine derivatives with dimethylamino substituents based on biphenyl structures have been synthesized and characterized for application in optoelectronic devices. These compounds exhibit high average coloration efficiency and electrochemical stability, indicating their potential in devices like electrochromic and electrofluorochromic devices (Wu et al., 2019).
Electron Spin Resonance Studies
Biphenyl compounds have been analyzed through electron spin resonance (ESR) studies to understand the delocalization of spin density and the rate of electron transfer between biphenyl sub-units. These studies are crucial for applications in fields like materials science and electronics, where understanding the electron transfer properties of materials is essential (Correa-Duran et al., 1973).
Anti-Cancer Studies
While not directly related to this compound, studies on biphenyl derivatives have shown potential anti-cancer properties. These studies may pave the way for further research into the bioactivity of biphenyl compounds, including this compound, in medical and pharmaceutical applications (Grafa et al., 2022).
Mechanism of Action
Safety and Hazards
4,4’-Bis(dimethylethoxysilyl)biphenyl can cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this chemical . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
properties
IUPAC Name |
ethoxy-[4-[4-[ethoxy(dimethyl)silyl]phenyl]phenyl]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2Si2/c1-7-21-23(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)24(5,6)22-8-2/h9-16H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHBWCRAYPDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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